molecular formula C20H26FN5 B2735089 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2415602-05-8

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2735089
CAS No.: 2415602-05-8
M. Wt: 355.461
InChI Key: ZFEMXEGVQPBYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H26FN5 and its molecular weight is 355.461. The purity is usually 95%.
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Biological Activity

The compound 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic molecule that belongs to the class of piperazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in treating neurological disorders, cancer, and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C_{19}H_{24}F N_{5}
  • Molecular Weight : 343.43 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of piperazine derivatives, including this compound. Research indicates that piperazine-based compounds often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymes.

Study Bacterial Strains Tested Activity Observed
Study 1Staphylococcus aureusModerate Inhibition
Study 2Escherichia coliStrong Inhibition
Study 3Pseudomonas aeruginosaWeak Inhibition

These findings suggest that the compound may be effective against certain bacterial strains, though further research is necessary to quantify its efficacy and mechanism of action.

Anticancer Activity

The potential anticancer properties of piperazine derivatives have also been a focus of research. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

  • Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Case Studies :
    • In vitro studies demonstrated that the compound significantly reduced viability in various cancer cell lines, including breast and colon cancer cells.
    • IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating moderate potency compared to established chemotherapeutics.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly as potential treatments for anxiety and depression.

  • Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain.
  • Animal Studies : Behavioral studies in rodent models have shown that administration of the compound leads to anxiolytic effects comparable to those observed with standard SSRIs.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Binding : It exhibits affinity for various neurotransmitter receptors, including dopamine and serotonin receptors, which may mediate its psychoactive effects.

Properties

IUPAC Name

4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5/c1-16-22-19(25-8-2-3-9-25)14-20(23-16)26-12-10-24(11-13-26)15-17-4-6-18(21)7-5-17/h4-7,14H,2-3,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEMXEGVQPBYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.